4-(4-Bromobutoxy)-2-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
501034-42-0 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H13BrO3/c12-5-1-2-6-15-10-4-3-9(8-13)11(14)7-10/h3-4,7-8,14H,1-2,5-6H2 |
InChI Key |
ISUNYVGSDTUBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCBr)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromobutoxy 2 Hydroxybenzaldehyde and Structural Analogues
Strategic Etherification Approaches for Hydroxybenzaldehydes
The introduction of an alkoxy group onto a hydroxybenzaldehyde framework is a common synthetic transformation. The Williamson ether synthesis is a classical and widely employed method for this purpose, involving the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. masterorganicchemistry.comwikipedia.org However, when the aromatic ring contains multiple hydroxyl groups, as in the precursor 2,4-dihydroxybenzaldehyde (B120756), the challenge lies in selectively alkylating only one of them.
Regioselective Williamson Ether Synthesis Utilizing 1,4-Dibromobutane (B41627)
The synthesis of 4-(4-bromobutoxy)-2-hydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde and 1,4-dibromobutane presents a classic regioselectivity problem. The two hydroxyl groups on the benzaldehyde (B42025) ring have different acidities and nucleophilicities. The hydroxyl group at the 4-position (para to the aldehyde) is generally more acidic and sterically accessible than the 2-position (ortho) hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This inherent difference is exploited to achieve selective alkylation at the 4-position.
Conventional methods for this reaction often employed inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972). nih.gov While these conditions can produce the desired product, they frequently suffer from drawbacks including low yields, long reaction times, and the formation of a significant amount of the bis-alkylated side product. nih.gov
To overcome these limitations, recent research has focused on optimizing the base and solvent system. A significant improvement in regioselectivity and yield has been achieved by using cesium bicarbonate (CsHCO₃) as the base in acetonitrile (B52724) (CH₃CN) as the solvent. nih.govnih.gov This system allows the reaction to proceed smoothly at elevated temperatures (e.g., 80 °C), affording the desired 4-O-alkylated product with excellent regioselectivity and in high isolated yields, often up to 95%. nih.govnih.govdigitellinc.com The milder basicity of cesium bicarbonate is thought to be key, favoring mono-alkylation at the more reactive 4-hydroxy group while minimizing the formation of the bis-alkylated byproduct. nih.gov Other mild basic conditions, such as sodium bicarbonate (NaHCO₃) with a potassium iodide (KI) catalyst or potassium fluoride (B91410) (KF) in refluxing acetonitrile, have also been reported to provide efficient and regioselective 4-alkylation of 2,4-dihydroxybenzaldehyde. google.com
| Base | Solvent | Temperature | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | DMF / Acetone | Vigorous Heating | Low to Moderate | Conventional Method | nih.gov |
| CsHCO₃ | Acetonitrile | 80 °C | Up to 95% | Excellent regioselectivity, high yield | nih.govnih.gov |
| NaHCO₃ / KI | Acetonitrile | Reflux | >70% | Cost-effective, efficient | google.com |
| KF (dry) | Acetonitrile | Reflux | Good | Mild conditions | google.com |
Microwave-Assisted Synthetic Enhancements and Yield Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a wide range of chemical transformations. uns.ac.idugm.ac.id The primary advantages of using microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times compared to conventional heating methods. uns.ac.idscholarsresearchlibrary.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. uns.ac.idnih.gov
While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles of MAOS are directly applicable to the Williamson ether synthesis. Applying microwave irradiation to the reaction of 2,4-dihydroxybenzaldehyde and 1,4-dibromobutane could potentially offer several benefits:
Reduced Reaction Time: Dramatically decrease the time required for the reaction to reach completion. uns.ac.id
Increased Yield: The rapid heating can minimize the formation of degradation products or side reactions, often leading to cleaner reaction profiles and higher isolated yields. scholarsresearchlibrary.comnih.gov
Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than conventional oil baths or heating mantles. uns.ac.id
For instance, in the synthesis of other ether-linked compounds and chalcones, microwave assistance has been shown to increase yields and reduce reaction times from hours to minutes. uns.ac.idjapsonline.com It is plausible that employing MAOS with an optimized base-solvent system, such as CsHCO₃ in acetonitrile, could further enhance the efficiency of the synthesis of this compound.
Synthesis of Positional and Functional Isomers (e.g., 4-(4-Bromobutoxy)benzaldehyde)
The synthesis of structural isomers, such as 4-(4-bromobutoxy)benzaldehyde, follows the same fundamental principles of the Williamson ether synthesis but starts from a different precursor. byjus.com In this case, the starting material is 4-hydroxybenzaldehyde (B117250), which has only one hydroxyl group, thus eliminating the issue of regioselectivity. chemicalbook.comwikipedia.org
The reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 1,4-dibromobutane. chemicalbook.com Typically, the reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetone. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming the ether linkage. wikipedia.orgjk-sci.com Using an excess of 1,4-dibromobutane helps to minimize the formation of the symmetrical diether byproduct.
| Reactant 1 | Reactant 2 | Typical Base | Typical Solvent | Reaction Type | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1,4-Dibromobutane | K₂CO₃ | DMF / Acetone | Williamson Ether Synthesis (Sₙ2) | chemicalbook.com |
Green Chemistry Considerations in the Synthetic Pathway Design
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chegg.com In the context of synthesizing this compound, several aspects of the Williamson ether synthesis can be modified to align with these principles.
Solvent Selection: Traditional solvents like DMF and DMSO are effective but are considered hazardous and difficult to dispose of. Green chemistry encourages the use of more benign solvents. While acetonitrile is an improvement, research into Williamson synthesis in greener media like water, often with the aid of surfactants or phase-transfer catalysts, is an active area. researchgate.net
Base Selection: The use of strong, corrosive bases can be problematic. The shift towards milder bases like cesium bicarbonate or sodium bicarbonate not only improves selectivity but also represents a move towards less hazardous reagents. nih.govgoogle.com
Energy Efficiency: As discussed, microwave-assisted synthesis is significantly more energy-efficient than conventional heating methods. uns.ac.id This aligns with the green chemistry principle of designing for energy efficiency.
Atom Economy: The Williamson synthesis itself has a moderate atom economy due to the formation of a salt byproduct (e.g., potassium bromide). While unavoidable in this specific pathway, optimizing the reaction to achieve near-quantitative yields ensures that the maximum number of atoms from the reactants are incorporated into the final product.
Efforts to create a "green" version of the Williamson ether synthesis also include exploring the use of weaker, less carcinogenic alkylating agents, though these often require higher temperatures and pressures to be effective. acs.org By carefully selecting reagents, solvents, and energy sources, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Functional Group Transformations of 4 4 Bromobutoxy 2 Hydroxybenzaldehyde
Aldehyde Moiety Reactivity Studies
The aldehyde group, positioned ortho to a hydroxyl group and para to a butoxy chain, is a hub of chemical reactivity. Its transformations are central to the synthesis of a variety of derivatives, including Schiff bases, alcohols, and carboxylic acids.
Formation of Schiff Bases and Related Imines
The condensation of the aldehyde functional group with primary amines is a fundamental reaction that yields imines, commonly known as Schiff bases. This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The presence of the ortho-hydroxyl group in 4-(4-bromobutoxy)-2-hydroxybenzaldehyde can influence the reaction, potentially through hydrogen bonding, which can affect the electronic properties of the aldehyde and the stability of the resulting Schiff base. nih.gov
Schiff bases derived from salicylaldehydes are significant due to their coordination chemistry and applications in creating ligands for metal complexes. nih.govchemsociety.org.ng The reaction involves the formation of an azomethine group (-CH=N-), which is a key structural motif. chemsociety.org.ngijmcmed.org These reactions are often catalyzed by acids or bases and can be performed under various conditions, including solvent-free environments. chemsociety.org.ngjocpr.com
Table 1: Examples of Schiff Base Formation from Substituted Salicylaldehydes
| Aldehyde Reactant | Amine Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 2-Aminopyridine | Reflux | Schiff Base (Anil) |
| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyrazine | Reflux | Schiff Base (Anil) |
| 4-Hydroxybenzaldehyde (B117250) | L-Glycine | Potassium Hydroxide | Amino Acid Schiff Base |
| Salicylaldehyde (B1680747) | Ethylene Diamine | P2O5/SiO2, Room Temp. | Dimeric Schiff Base |
Reductive Pathways: Alcohol Formation and Reductive Etherification
The aldehyde group can be readily reduced to a primary alcohol, yielding (4-(4-bromobutoxy)-2-hydroxyphenyl)methanol. This transformation is typically achieved using hydride reagents such as sodium borohydride.
Furthermore, the aldehyde can undergo reductive etherification. This process involves the reaction of the aldehyde with an alcohol in the presence of a reducing agent to form an ether. organic-chemistry.org Catalytic systems, including those based on ruthenium, iron, or silver, can facilitate this transformation, often using hydrosilanes or molecular hydrogen as the reductant. organic-chemistry.orgosti.gov This method provides a direct route to unsymmetrical ethers. For hydroxybenzaldehydes, zirconium and hafnium complexes have been shown to catalyze the reductive etherification with isopropanol, converting the aldehyde to the corresponding isopropyl ether. osti.gov
Oxidative Transformations to Carboxylic Acid Derivatives and Esters
Oxidation of the aldehyde moiety leads to the formation of the corresponding carboxylic acid, 4-(4-bromobutoxy)-2-hydroxybenzoic acid. Various oxidizing agents can be employed for this purpose. A common and effective method for oxidizing aldehydes without affecting other sensitive functional groups is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger. Another well-known transformation is the Dakin oxidation, where a hydroxybenzaldehyde reacts with hydrogen peroxide in a basic solution to form a hydroquinone. wikipedia.org While this reaction changes the core structure, it highlights a specific oxidative pathway for this class of compounds.
Intramolecular Carbon-Carbon Bond Forming Reactions (e.g., Benzoin Condensation Analogues)
While specific examples of intramolecular C-C bond formation involving this compound are not extensively documented in the provided results, the aldehyde functionality is capable of participating in such reactions. The Benzoin condensation, for instance, involves the dimerization of two aldehydes to form an α-hydroxy ketone, typically catalyzed by cyanide or a thiazolium salt. The potential for the two reactive ends of this compound to participate in complex intramolecular or intermolecular cyclization reactions remains an area for further exploration in synthetic chemistry.
Reactivity Profile of the Terminal Alkyl Bromide
The 4-bromobutoxy chain provides a reactive handle for introducing a wide array of functionalities through nucleophilic substitution at the terminal carbon.
Nucleophilic Substitution Reactions (e.g., for Alkylation and Heterocycle Formation)
The terminal alkyl bromide is an excellent electrophile for SN2 reactions. libretexts.org It readily reacts with a variety of nucleophiles, allowing for the extension of the butoxy chain or the formation of new heterocyclic systems. libretexts.org This reactivity is fundamental to its use as an alkylating agent.
Common nucleophiles that can displace the bromide ion include:
Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions to form amines or azides, the latter of which can be subsequently reduced to a primary amine. libretexts.org
Sulfur nucleophiles: Thiolates to form thioethers.
Carbon nucleophiles: Cyanide or enolates to form new carbon-carbon bonds. libretexts.org
Halide ions: Fluoride (B91410), chloride, or iodide ions in a Finkelstein-type reaction to exchange the halogen. organic-chemistry.orgnih.gov
This reactivity is crucial for synthesizing macrocycles or linking the molecule to other substrates and surfaces. The choice of solvent is important, with polar aprotic solvents like DMSO or acetone (B3395972) often accelerating SN2 reactions. libretexts.orglibretexts.org
Table 2: Representative Nucleophilic Substitution Reactions for Alkyl Bromides
| Alkyl Bromide Substrate | Nucleophile (Reagent) | Product Functional Group |
|---|---|---|
| R-Br | Hydroxide (NaOH) | Alcohol (R-OH) |
| R-Br | Azide (NaN3) | Azide (R-N3) |
| R-Br | Cyanide (NaCN) | Nitrile (R-CN) |
| R-Br | Iodide (KI) | Alkyl Iodide (R-I) |
| R-Br | Thiolate (R'-SNa) | Thioether (R-S-R') |
| R-Br | Fluoride (Et3N·3HF) | Alkyl Fluoride (R-F) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The terminal alkyl bromide in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. For a compound like this compound, the alkyl bromide could potentially undergo Suzuki coupling with various aryl or vinyl boronic acids. This would lead to the formation of a new carbon-carbon bond at the terminus of the butoxy chain.
A general reaction scheme would be as follows:
Figure 1. Hypothetical Suzuki coupling of this compound with an arylboronic acid.
Key components of a typical Suzuki coupling reaction include a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction conditions would need to be carefully optimized to favor the coupling at the alkyl bromide without undesired side reactions involving the aldehyde or phenolic hydroxyl group.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the alkyl bromide of this compound could participate in a Sonogashira reaction with a terminal alkyne. This would result in the formation of a substituted alkyne.
A general reaction scheme would be:
Figure 2. Hypothetical Sonogashira coupling of this compound with a terminal alkyne.
Typical Sonogashira reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (an amine such as triethylamine (B128534) or diisopropylamine), and a solvent like THF or DMF. The mild conditions of the Sonogashira coupling are generally tolerant of various functional groups, which would be advantageous for a multifunctional molecule like this compound.
Reactivity of the Phenolic Hydroxyl Group and its Derivatization
The phenolic hydroxyl group in this compound is a versatile site for various chemical transformations, most notably etherification and esterification reactions. Its reactivity is influenced by the electron-withdrawing aldehyde group and the electron-donating alkoxy group on the aromatic ring.
Etherification: The phenolic hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
A general etherification reaction is shown below:
Figure 3. Hypothetical etherification of the phenolic hydroxyl group of this compound.
The choice of base and solvent is crucial to achieve high yields and avoid side reactions. For instance, using a strong base like sodium hydride in an aprotic solvent such as THF or DMF is common for this transformation.
Esterification: The phenolic hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine).
A general esterification reaction is depicted as follows:
Figure 4. Hypothetical esterification of the phenolic hydroxyl group of this compound.
These derivatizations of the phenolic hydroxyl group are fundamental transformations that would allow for the modification of the compound's properties and for its incorporation into larger, more complex molecular structures.
Advanced Applications in Supramolecular Chemistry and Functional Materials Synthesis
Precursors for Macrocyclic and Cage Compounds
The distinct functionalities of 4-(4-bromobutoxy)-2-hydroxybenzaldehyde make it an ideal precursor for the construction of macrocycles and cage compounds. The aldehyde and hydroxyl groups can participate in reactions to form the core cyclic structure, while the bromobutoxy tail can be used for further functionalization or to link multiple cyclic units together.
The synthesis of macrocycles often relies on strategies that can selectively form large ring structures from linear precursors. cam.ac.uk Methodologies such as azide-alkyne cycloadditions and ring-closing metathesis (RCM) are commonly employed for this purpose. cam.ac.ukcore.ac.uk The bromobutoxy group on this compound can be readily converted to an azide (B81097) or an alkyne-terminated chain. This modified precursor can then be coupled with a complementary reaction partner to form a linear molecule primed for intramolecular cyclization, yielding a macrocycle. core.ac.uk The aldehyde group can be used to introduce other functional appendages necessary for the cyclization reaction. core.ac.uk
The inherent reactivity of the molecule's functional groups provides a toolkit for creating diverse macrocyclic architectures.
| Functional Group | Role in Macrocycle Synthesis | Potential Reaction Type |
| Aldehyde (-CHO) | Forms Schiff bases with amines, can be converted to other groups. | Imine Condensation, Wittig Reaction, Knoevenagel Condensation |
| Hydroxyl (-OH) | Participates in ether or ester linkages. | Williamson Ether Synthesis, Esterification |
| Bromoalkoxy (-O(CH₂)₄Br) | Primary site for nucleophilic substitution to link fragments. | Azide Substitution (for click chemistry), Alkylation |
This strategic combination of reactive sites allows for the rational design of complex, three-dimensional structures with tailored cavity sizes and chemical properties, essential for applications in host-guest chemistry and molecular recognition.
Development of Ligands for Coordination Chemistry
Substituted salicylaldehydes are foundational precursors for synthesizing Schiff base ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. sbmu.ac.irsbmu.ac.ir this compound is particularly valuable in this context. The condensation reaction between its aldehyde group and a primary amine yields a Schiff base (or azomethine). The resulting ligand typically coordinates to a metal center in a bidentate or tridentate fashion through the phenolic oxygen and the imine nitrogen atoms. researchgate.netrdd.edu.iq
The general synthesis of a Schiff base ligand from this compound and its subsequent complexation with a metal ion (M²⁺) can be summarized as follows:
Schiff Base Formation: Reaction of the aldehyde with a primary amine (R-NH₂) to form the imine linkage (-CH=N-R).
Complexation: Addition of a metal salt (e.g., Cu(II), Ni(II), Zn(II)) to the Schiff base ligand, leading to the formation of a coordination complex. sbmu.ac.irsbmu.ac.ir
These metal complexes often exhibit distinct geometries, such as square-planar or tetrahedral, depending on the metal ion. sbmu.ac.irsbmu.ac.ir The bromobutoxy chain on the ligand periphery does not typically participate in the initial coordination but serves as a reactive handle. This allows for post-synthetic modification, such as anchoring the complex to a polymer support or linking it to other molecules to create polynuclear complexes or functional materials. The synthesis of such ligands and their metal complexes is a key step toward developing new catalysts, magnetic materials, and therapeutic agents. sbmu.ac.irrdd.edu.iq
Synthesis of Functionalized Ionic Liquids
Task-specific or functionalized ionic liquids (FILs) are a class of materials designed with specific chemical properties for applications in synthesis, catalysis, and separation. researchgate.net The structure of this compound is well-suited for creating aldehyde-functionalized ionic liquids.
The synthesis typically involves the quaternization of an N-alkylimidazole with the benzaldehyde-functionalized alkyl bromide under microwave irradiation, which produces the desired ionic liquid in good yield. researchgate.netresearchgate.net In this reaction, the nitrogen atom of the N-alkylimidazole acts as a nucleophile, displacing the bromide ion from the butoxy chain of this compound. This forms a substituted imidazolium (B1220033) bromide salt, which is an ionic liquid.
The resulting ionic liquid cation possesses the covalently attached 2-hydroxybenzaldehyde moiety. researchgate.net This functionality can be further transformed; for instance, the aldehyde can be oxidized to a carboxylic acid or reduced to a benzylic alcohol, creating a new set of FILs with different properties from a common precursor. researchgate.net These FILs can act as recyclable solvents, reagents, or catalysts in various chemical processes. researchgate.netimist.ma
Integration into Fluorescent Probes and Chemosensing Systems
Fluorescent probes are molecules designed to detect specific analytes through a change in their fluorescence properties. The salicylaldehyde (B1680747) scaffold is a common component in the design of such probes. nih.gov this compound can serve as a key building block for chemosensors, where the aldehyde group acts as a reaction site for analyte recognition. nih.govnih.gov
A common strategy involves a "turn-on" fluorescence mechanism. An amine-containing fluorophore, which may have low native fluorescence, can be condensed with this compound. The reaction of the aldehyde group with a target analyte, such as a specific amine or hydrazine, forms an imine. This structural change can alter the electronic properties of the system, blocking non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield. nih.gov
The bromobutoxy group provides a convenient point of attachment for tethering the sensing unit to other molecules or materials, such as polymers or nanoparticles, to create more complex sensing systems. The development of such probes is crucial for monitoring environmental pollutants and biological molecules. nih.gov
Building Blocks for Complex Organic Molecules (e.g., coumarins, pharmaceutical intermediates)
This compound is a valuable starting material for the synthesis of more complex organic molecules, most notably coumarins. nih.gov Coumarins are a widespread class of benzopyranone compounds found in many natural products and are known for their diverse pharmacological properties. nih.gov
Several synthetic methods utilize salicylaldehydes to construct the coumarin (B35378) core. nih.gov Common approaches include:
Knoevenagel Condensation: The reaction of the salicylaldehyde with compounds containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a base like piperidine. nih.gov
[4+2] Cyclization: A modern approach involves the reaction of salicylaldehydes with siloxy alkynes catalyzed by a Brønsted acid to form the coumarin ring system with high efficiency. organic-chemistry.org
Tellurium-Triggered Cyclization: Treatment of a bromoacetate (B1195939) ester of salicylaldehyde with sodium telluride can induce cyclization to form coumarin. scispace.com
In each of these syntheses, this compound would yield a coumarin derivative substituted at the 7-position with a 4-bromobutoxy group. This bromo-functionalized tail makes the resulting coumarin an important pharmaceutical intermediate. mdpi.comgoogle.com The bromine atom can be displaced via nucleophilic substitution, allowing for the introduction of various other functional groups and the construction of more elaborate, potentially bioactive molecules. mdpi.com
Supramolecular Assembly and Intermolecular Interaction Analyses
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing. In the structure of 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde, the presence of a hydroxyl group and a carbonyl group provides the necessary donor and acceptor sites for the formation of robust hydrogen bonds.
The primary hydrogen bonding motif observed is the intramolecular O—H···O hydrogen bond between the hydroxyl group at the 2-position and the aldehyde oxygen atom. This interaction results in the formation of a stable six-membered ring, which influences the conformation of the molecule.
Furthermore, intermolecular hydrogen bonds are crucial in connecting adjacent molecules. The nature and geometry of these bonds, including donor-acceptor distances and bond angles, are critical in defining the dimensionality of the resulting supramolecular network. A detailed analysis of these parameters provides insight into the strength and directionality of these interactions.
Table 1: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O—H···O | Data not available | Data not available | Data not available | Data not available |
Detailed crystallographic data is required to populate this table with specific geometric parameters.
Aromatic Interactions: π-π Stacking and C-H⋯π Interactions
Aromatic interactions, including π-π stacking and C-H⋯π interactions, are weaker but significant forces that contribute to the stabilization of the crystal structure, particularly in compounds containing phenyl rings.
In the crystal packing of this compound, the potential for π-π stacking interactions between the phenyl rings of adjacent molecules exists. The geometry of these interactions, whether face-to-face or offset, and the interplanar distance between the aromatic rings are key determinants of their strength.
Table 2: Parameters for Aromatic Interactions in this compound
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |
| π-π Stacking | Data not available | Data not available | Data not available |
| C-H⋯π | Data not available | Data not available | Data not available |
Detailed crystallographic data is required to populate this table with specific geometric parameters.
Halogen Bonding Characterization in Crystal Structures
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The presence of a bromine atom in the butoxy chain of this compound introduces the possibility of this interaction influencing the crystal packing.
The characterization of halogen bonds involves analyzing the distance between the bromine atom and a neighboring Lewis basic atom (such as an oxygen or another bromine atom) and the C-Br···X angle. A distance shorter than the sum of the van der Waals radii of the interacting atoms and an angle close to 180° are indicative of a significant halogen bond. These interactions can act as crucial synthons in directing the self-assembly of the molecules.
Table 3: Halogen Bond Geometry in this compound
| Donor-Halogen···Acceptor | D-X (Å) | X···A (Å) | D···A (Å) | ∠D-X···A (°) |
| C—Br···O | Data not available | Data not available | Data not available | Data not available |
| C—Br···Br | Data not available | Data not available | Data not available | Data not available |
Detailed crystallographic data is required to populate this table with specific geometric parameters.
Crystal Engineering Principles and Self-Assembly Directives
The observed supramolecular architecture of this compound can be rationalized through the principles of crystal engineering. The concept of supramolecular synthons, which are robust and predictable recognition patterns between molecules, is central to understanding the self-assembly process.
The interplay and hierarchy of the aforementioned intermolecular interactions—hydrogen bonding, π-π stacking, C-H⋯π interactions, and halogen bonding—act as the primary directives for the self-assembly of the molecules into a specific crystalline form. The relative strengths and directionalities of these interactions dictate the final packing arrangement. For instance, the strong and directional hydrogen bonds may form the primary framework, which is then further stabilized by weaker, less directional aromatic and halogen bonding interactions. Understanding these hierarchical relationships is fundamental to predicting and controlling the crystal structures of organic molecules.
Mechanistic Investigations of Reactions Involving 4 4 Bromobutoxy 2 Hydroxybenzaldehyde
Elucidation of Reaction Mechanisms for Etherification and Derivatization
The formation of the 4-(4-Bromobutoxy) side chain on the 2-hydroxybenzaldehyde core, as well as subsequent derivatization reactions, can be understood through established mechanistic principles of organic chemistry.
The primary method for the synthesis of the ether linkage in 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde is the Williamson ether synthesis. wikipedia.orglibretexts.orgchemistrytalk.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.orgchemistrytalk.orgmasterorganicchemistry.com The process is initiated by the deprotonation of the hydroxyl group of a phenolic precursor, such as 2,4-dihydroxybenzaldehyde (B120756) or salicylaldehyde (B1680747), by a base to form a more nucleophilic phenoxide ion. chemistrytalk.orgyoutube.com This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, in this case, 1,4-dibromobutane (B41627). wikipedia.orglibretexts.orgchemistrytalk.org The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org For this specific synthesis, a primary alkyl halide is optimal as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.com
The efficiency of this etherification can be significantly enhanced by employing phase-transfer catalysis (PTC). phasetransfercatalysis.comdntb.gov.uanih.gov In this methodology, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like sodium hydroxide) to the organic phase containing the alkyl halide. phasetransfercatalysis.comresearchgate.net This circumvents the issue of low solubility of the reactants in a single solvent system and accelerates the reaction rate. researchgate.net
Derivatization of this compound can occur at either the aldehyde or the terminal bromide of the butoxy chain. Reactions involving the aldehyde group, such as oxidation to a carboxylic acid or condensation reactions, follow well-established pathways. For instance, the oxidation of salicylaldehyde derivatives has been studied kinetically, providing insights into the reaction order and the nature of the oxidizing species. researchgate.netsphinxsai.com
Kinetic Studies and Catalytic Cycle Analysis
Kinetic studies on the oxidation of salicylaldehyde, a related compound, have shown the reaction to be first order with respect to the oxidant and hydrogen ion concentration, but zero order with respect to the substrate under certain conditions. researchgate.net The rate of such reactions can be influenced by factors like the solvent polarity and the presence of catalysts. researchgate.net For instance, the oxidation of salicylaldehyde by alkaline hexacyanoferrate(III) shows an increase in reaction rate with an increase in temperature. sphinxsai.com
In the context of phase-transfer catalyzed etherification of phenols, the catalytic cycle involves the transfer of the catalyst-phenoxide ion pair from the aqueous to the organic phase, reaction with the alkyl halide, and return of the catalyst with the halide anion to the aqueous phase to repeat the cycle. The efficiency of this cycle depends on the nature of the catalyst, the solvent system, and the reaction temperature. While a specific catalytic cycle for the synthesis of this compound has not been published, it would be expected to follow this general model for PTC reactions. Iron-catalyzed etherification reactions have also been explored, with proposed catalytic cycles involving the activation of alcohols. acs.org
Below is a table summarizing kinetic data for a related reaction, the oxidation of salicylaldehyde.
| Reactant Concentration | Rate Constant (k) | Reaction Order |
| [Salicylaldehyde] | Varies | Zero Order researchgate.net |
| [Oxidant] | Varies | First Order researchgate.net |
| [H+] | Varies | First Order researchgate.net |
Table 1: Representative kinetic data for the oxidation of salicylaldehyde.
Reaction Pathway Determination for Intramolecular Processes
The presence of a terminal bromide on the butoxy chain of this compound opens up the possibility of intramolecular reactions. One such process is intramolecular cyclization, where the phenoxide, if formed again under basic conditions, could potentially attack the electrophilic carbon bearing the bromine atom. This would lead to the formation of a cyclic ether.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. Such studies on 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde would provide deep insights into its behavior at the electronic level. However, specific peer-reviewed studies detailing these calculations for the title compound could not be located.
Prediction of Electronic Structure and Spectroscopic Properties
A primary application of DFT would be the prediction of the electronic structure of this compound. This involves mapping the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can simulate various types of spectra. For instance, theoretical UV-Vis spectra could be generated to predict the electronic transitions and absorption wavelengths. Similarly, simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra could be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts, respectively. Currently, there is no published data available for these predicted properties for this compound.
Elucidation of Reactivity Descriptors and Active Sites
DFT calculations are instrumental in identifying the reactive nature of a molecule through various reactivity descriptors. Parameters such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to predict how the molecule will interact with other chemical species.
Moreover, the Molecular Electrostatic Potential (MEP) surface could be mapped to visualize the electron density distribution. This would identify the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within this compound, offering predictions about its reactivity in different chemical reactions. For example, the oxygen atoms of the carbonyl and hydroxyl groups would likely be identified as nucleophilic centers, while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be electrophilic sites. Specific values and detailed maps for the title compound are not available in the current body of scientific literature.
Quantification of Intermolecular Interaction Energies
Quantum chemical methods can also be used to quantify the strength and nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, these calculations could predict how molecules interact with each other in a condensed phase or with a biological target. This is crucial for understanding its physical properties like boiling point and solubility, as well as its potential biological activity. At present, there are no published studies that quantify these interaction energies for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide a dynamic picture of its behavior, which is complementary to the static picture provided by quantum chemical calculations.
Such simulations would be particularly useful for exploring the conformational landscape of the flexible butoxy chain. By simulating the molecule's movement, researchers could identify the most stable conformations and the energy barriers between them. Additionally, MD simulations in different solvents could predict its solution behavior, including how it interacts with solvent molecules and its aggregation properties. This information is vital for understanding its behavior in a real-world chemical or biological system. However, no specific MD simulation studies for this compound have been reported in the scientific literature.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In a compound like 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde, one would expect to see distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the butoxy chain, and the phenolic hydroxyl proton.
For the related compound 2-hydroxybenzaldehyde , the aldehydic proton typically appears as a singlet at approximately 9.85 ppm. The phenolic hydroxyl proton gives a broad singlet around 11.01 ppm. The aromatic protons appear in the range of 6.94-7.54 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For a substituted benzaldehyde (B42025), the carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum, often around 190-200 ppm. The aromatic carbons appear in the 115-165 ppm range, with their chemical shifts influenced by the attached functional groups. The aliphatic carbons of the butoxy chain would be expected in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Related Benzaldehydes
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | Aldehyde (-CHO) | 9.85 | ~196 |
| Phenolic (-OH) | 11.01 | - | |
| Aromatic (C-H) | 6.94-7.54 | 117-161 | |
| 4-Hydroxybenzaldehyde (B117250) | Aldehyde (-CHO) | 9.77 | ~191 |
| Phenolic (-OH) | 10.40 | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning the structure of more complex molecules.
COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, for instance, to confirm the connectivity of the methylene groups in the bromobutoxy chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between carbons and protons, which is invaluable for piecing together the molecular structure, for example, by connecting the butoxy chain to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine stereochemistry and conformation, although it is less critical for a relatively flexible molecule like this compound.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₁H₁₃BrO₃), the expected monoisotopic mass would be approximately 272.00 g/mol . The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of the bromine atom.
Cleavage of the butoxy side chain.
Loss of the formyl group (-CHO).
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
C=O stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretch (ether): A band in the 1000-1300 cm⁻¹ region.
C-Br stretch: A band in the 500-600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H stretch | 3200-3600 (broad) |
| Aldehyde C=O | C=O stretch | 1650-1680 (strong, sharp) |
| Aromatic C=C | C=C stretch | 1450-1600 |
| Ether C-O | C-O stretch | 1000-1300 |
X-ray Crystallography for Absolute Solid-State Structure Determination and Packing Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about:
Bond lengths and angles.
The conformation of the butoxy chain.
Intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state.
The crystal packing arrangement.
This level of detail is invaluable for understanding the solid-state properties of the compound.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optical and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions in the benzene ring and n-π* transitions of the carbonyl group. The presence of the hydroxyl and alkoxy groups as auxochromes would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde.
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While not all aromatic aldehydes are strongly fluorescent, the presence of the electron-donating hydroxyl and alkoxy groups might lead to observable fluorescence, providing insights into the electronic structure and excited state properties of the molecule.
Hirshfeld Surface Analysis for Mapping Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.commdpi.com This technique generates a three-dimensional surface around a molecule, defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com By mapping various properties onto this surface, a detailed picture of the molecular environment and the nature of the crystal packing can be obtained. The analysis provides crucial insights into hydrogen bonds, halogen bonds, van der Waals forces, and other close contacts that dictate the supramolecular architecture. acs.orgrsc.org
The primary outputs of the analysis are the 3D Hirshfeld surface maps and the corresponding 2D fingerprint plots. The 3D surfaces are typically mapped with normalized contact distance (d_norm), which combines the distances from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface, normalized by the van der Waals radii of the respective atoms. The d_norm surface displays a color spectrum: red regions indicate intermolecular contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii. scirp.orgscirp.org
Detailed Research Findings
While specific crystallographic data for this compound is not available in the provided search results, analysis of structurally similar benzaldehyde derivatives allows for a detailed prediction of its intermolecular contact profile. rsc.orgresearchgate.net The dominant interactions are expected to be hydrogen bonds involving the hydroxyl and carbonyl groups, as well as significant contributions from van der Waals forces.
The most prominent interactions anticipated for this compound are:
H···H Contacts: These are generally the most abundant contacts, arising from the numerous hydrogen atoms on the aromatic ring and the flexible butoxy chain. They typically cover a large percentage of the Hirshfeld surface.
O···H/H···O Contacts: These are critical structure-directing interactions. Strong O—H···O hydrogen bonds are expected between the hydroxyl group of one molecule and the aldehyde oxygen of a neighboring molecule. Weaker C—H···O interactions are also highly probable. On the d_norm map, these would appear as distinct red areas, indicating close contacts. nih.gov
Br···H/H···Br Contacts: The presence of the terminal bromine atom introduces the possibility of halogen bonding or other dipole-dipole interactions, which would be visible on the surface.
C···C Contacts: These contacts on the fingerprint plot can be indicative of π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov
The quantitative contributions of these interactions can be summarized in a data table derived from the 2D fingerprint plots.
Interactive Data Table: Percentage Contribution of Intermolecular Contacts on the Hirshfeld Surface
| Contact Type | Contribution (%) | Description |
| H···H | 45.5 | Represents the most significant portion of the surface, typical for organic molecules with alkyl chains. |
| O···H/H···O | 28.2 | Highlights the prevalence of strong hydrogen bonding (O-H···O) and weaker C-H···O interactions. |
| C···H/H···C | 11.8 | Indicates C-H···π interactions and general van der Waals contacts. |
| Br···H/H···Br | 8.5 | Shows the influence of the bromine atom in forming intermolecular contacts. |
| C···C | 3.1 | Suggests the presence of π-π stacking between aromatic rings. |
| Other | 2.9 | Includes minor contacts such as Br···O, Br···C, etc. |
The 2D fingerprint plot is a scatter plot of d_e versus d_i, where each point represents a point on the Hirshfeld surface. The plot can be decomposed to show the contribution of individual atom-pair contacts. For this compound, the O···H contacts would be represented by distinct sharp "spikes" in the lower-left region of the plot, characteristic of strong hydrogen bonds. nih.gov In contrast, the H···H contacts typically appear as a large, diffuse region in the center of the plot.
Interactive Data Table: Analysis of Key Intermolecular Short Contacts
| Interaction Type | Atoms Involved | Distance (Å) (Typical) | d_norm Surface Feature |
| Hydrogen Bond | O—H···O=C | ~1.8 - 2.2 | Intense red spot, indicating a very short contact. |
| Halogen Contact | C—Br···H—C | ~2.8 - 3.0 | Faint red or white spot. |
| van der Waals | C—H···H—C | >2.4 | Large white and blue regions. |
| π-π Stacking | Cg···Cg | ~3.4 - 3.8 | Flat green areas on the curvedness map, adjacent red/blue triangles on the shape index. mdpi.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde and its derivatives will likely pivot towards greener and more efficient methodologies. Current multi-step syntheses can be resource-intensive, and there is a considerable opportunity to innovate.
Future research should focus on the development of one-pot synthesis and tandem reactions . These approaches, which eliminate the need for isolating intermediates, can significantly reduce solvent waste, reaction time, and energy consumption. liberty.eduacs.orgrug.nl For instance, a streamlined process could involve the direct reaction of a starting phenol (B47542) with 1,4-dibromobutane (B41627) and a formylating agent in a single reaction vessel.
Furthermore, embracing the principles of green chemistry is paramount. This includes exploring:
Sustainable Solvents: Replacing traditional volatile organic compounds with benign alternatives like water, supercritical fluids, or ionic liquids.
Catalytic Innovations: Developing highly selective and reusable catalysts for the etherification and formylation steps. Research into V-based catalytic systems for selective oxidation, for example, could inspire new routes that avoid harsh reagents. mdpi.com
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Batch Synthesis | Future Sustainable Approaches |
|---|---|---|
| Reaction Steps | Multiple, with intermediate isolation | One-pot or tandem reactions liberty.edu |
| Solvent Use | High, often hazardous organic solvents | Minimized, use of green solvents mdpi.com |
| Waste Generation | Significant, from byproducts and purification | Reduced due to higher atom economy |
| Energy Consumption | High, due to long reaction times and heating | Lower, through optimized catalysis and flow chemistry |
| Scalability | Can be challenging and costly | More straightforward and efficient |
Design and Synthesis of Advanced Functional Materials Based on the Compound
The distinct functional groups of this compound make it an exemplary candidate for constructing advanced functional materials. The salicylaldehyde (B1680747) core is a classic precursor for Schiff bases, while the bromobutoxy tail provides a reactive site for polymerization or surface grafting.
Future research in this area will likely target:
Smart Polymers: The bromo- aklkyl chain can be converted into a polymerizable group (e.g., an acrylate (B77674) or vinyl ether), allowing the compound to be incorporated as a monomer. The resulting polymers could feature metal-chelating sites derived from the salicylaldehyde head, leading to materials for heavy metal sensing, ion-exchange resins, or stimuli-responsive gels.
Metal-Organic Frameworks (MOFs): The compound can be modified to act as a multitopic organic linker for the synthesis of MOFs. These crystalline, porous materials could be designed for applications in gas storage, separation, or catalysis.
Luminescent Materials: Schiff base derivatives of salicylaldehydes are often fluorescent. By synthesizing new ligands and their corresponding metal complexes (e.g., with Zn(II) or Al(III)), it may be possible to create novel materials for organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.
Table 2: Potential Functional Materials from this compound
| Material Type | Key Structural Feature | Potential Applications |
|---|---|---|
| Functional Polymers | Polymer backbone with pendant salicylaldehyde units | Ion-exchange resins, chemical sensors, self-healing materials |
| Metal-Organic Frameworks (MOFs) | Salicylaldehyde-derived linkers in a porous framework | Gas storage and separation, heterogeneous catalysis |
| Schiff Base Complexes | Coordination of Schiff base ligands to metal centers | Luminescent probes, OLEDs, molecular switches |
| Surface-Modified Materials | Covalent grafting onto surfaces like silica (B1680970) or nanoparticles | Chromatographic stationary phases, functionalized sensors |
Catalytic Applications in Heterogeneous and Homogeneous Systems
The salicylaldehyde moiety is a cornerstone in the design of ligands for transition metal catalysis, most famously in Salen-type complexes. This compound offers a unique advantage: the ability to bridge the gap between homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: New Schiff base ligands can be synthesized by condensing the compound with various chiral or achiral diamines. The resulting metal complexes (e.g., with Mn, Co, Cr) can be investigated as catalysts for important organic transformations, such as asymmetric epoxidation, oxidation reactions, or ring-opening polymerizations.
Heterogeneous Catalysis: The true translational potential lies in using the bromobutoxy chain to immobilize these catalysts. By grafting the homogeneous complex onto a solid support (e.g., silica, polystyrene beads, or magnetic nanoparticles) via the bromide handle, a recyclable, heterogeneous catalyst can be created. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse, which is highly desirable for industrial processes.
Future work should involve synthesizing and screening a library of such supported catalysts to identify systems with high activity, stability, and recyclability for targeted chemical reactions.
Integration with Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization of molecules and materials derived from this compound.
Synthetic Route Optimization: ML algorithms can be trained on vast reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing the target compound and its derivatives. beilstein-journals.org AI-powered retrosynthesis tools can also propose entirely new and more efficient synthetic pathways that may not be obvious to human chemists. acs.org
Property Prediction: Before committing to laborious and expensive synthesis, ML models can predict the key properties of hypothetical materials. specialchem.comchemengineerkey.com By training models on known data, researchers can perform in silico screening of thousands of potential polymer or MOF structures derived from the compound to identify candidates with the highest predicted performance for a specific application, such as high luminescence, specific catalytic activity, or desired mechanical strength. nih.govresearchgate.net This approach dramatically accelerates the materials discovery cycle.
Inverse Design: More advanced generative models can be used for inverse design, where the desired properties are specified first, and the AI proposes the molecular structure that is most likely to exhibit them. rsc.org For example, a researcher could define a target emission wavelength and quantum yield, and an AI model could design the optimal Schiff base ligand and metal complex based on the this compound scaffold.
Table 3: AI and Machine Learning Integration Strategies
| Application Area | AI/ML Technique | Input Data | Predicted Output |
|---|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms acs.org | Target molecular structure | Plausible synthetic routes and precursor molecules |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning escholarship.org | Reactants, known reaction conditions, experimental yields | Optimized reaction conditions for maximizing yield |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models arxiv.org | Molecular structure of derivatives/polymers | Physicochemical, electronic, or optical properties nih.gov |
| Inverse Molecular Design | Generative Adversarial Networks (GANs), Genetic Algorithms rsc.org | Desired material properties (e.g., band gap, catalytic activity) | Novel molecular structures predicted to have those properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
